molecular formula C11H8FN3O B1392292 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol CAS No. 1255147-61-5

10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol

Cat. No. B1392292
CAS RN: 1255147-61-5
M. Wt: 217.2 g/mol
InChI Key: RXFVNCHLBUAJEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol is C11H8FN3O . It has an average mass of 217.199 Da and a monoisotopic mass of 217.065140 Da .

Scientific Research Applications

Synthesis and Fluorescence Studies

10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol and its analogues are involved in the synthesis of pyrimido-fused indazoles, which exhibit significant fluorescence properties. For instance, one study developed a metal-free regioselective synthesis method for these compounds, highlighting their potential as fluorescent materials. A specific compound in this class displayed maximum fluorescence intensity at 518 nm, demonstrating its usefulness in fluorescence-based applications (Palaniraja et al., 2016).

Antitumor and Antiproliferative Activities

Various derivatives of this compound have shown promise in antitumor and antiproliferative activities. For example, certain 2-aminobenzimidazole derivatives demonstrated cytotoxic activity against human cancer cell lines in vitro, indicating their potential in cancer treatment research (Nawrocka et al., 2005).

Inhibitory Effects on Biological Enzymes

Research indicates that indazole derivatives, including those related to this compound, can inhibit certain biological enzymes. A study demonstrated the inhibitory effects of indazole derivatives on lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic activity. This suggests potential applications in the development of enzyme inhibitors (Köksal & Alım, 2018).

Development of Novel Synthetic Methods

New methods for synthesizing indazoles, including this compound derivatives, have been developed. One such approach involves the regioselective synthesis of 4-arylpyrimido[1,2-b]indazoles via C(sp3)-H bond functionalization and C-N bond cleavage, showcasing advancements in synthetic chemistry (Gao et al., 2019).

Electroluminescent Properties

The electroluminescent properties of compounds containing this compound have been studied. Research into small molecular compounds with donor-acceptor structures, including those with pyrimido[1,2-b]indazol-4-ol frameworks, has explored their potential in organic light-emitting diodes (OLEDs). This indicates their relevance in the field of materials science, particularly for electronic and photonic applications (Jin et al., 2020).

properties

IUPAC Name

10-fluoro-2-methyl-6H-pyrimido[1,2-b]indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c1-6-5-9(16)15-11(13-6)10-7(12)3-2-4-8(10)14-15/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVNCHLBUAJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C3=C(N2)C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236232
Record name Pyrimido[1,2-b]indazol-4-ol, 10-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255147-61-5
Record name Pyrimido[1,2-b]indazol-4-ol, 10-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol
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Reactant of Route 6
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol

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